molecular formula C14H18N4O3S2 B5013751 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B5013751
M. Wt: 354.5 g/mol
InChI Key: BHHANYBTWBTNPQ-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound featuring a hybrid structure combining imidazole, sulfanyl, and sulfamoyl pharmacophores. Its molecular formula is C₁₅H₁₉N₅O₂S₂, with a molecular weight of 381.47 g/mol. The compound is characterized by:

  • A 1-methylimidazole core substituted with a sulfanyl group at position 2.
  • A butanamide linker connecting the imidazole moiety to a 4-sulfamoylphenyl group.

The sulfamoyl group (-SO₂NH₂) enhances solubility and may facilitate interactions with biological targets like carbonic anhydrases or tyrosine kinases .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-3-12(22-14-16-8-9-18(14)2)13(19)17-10-4-6-11(7-5-10)23(15,20)21/h4-9,12H,3H2,1-2H3,(H,17,19)(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHANYBTWBTNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, potentially inhibiting metalloenzymes . The sulfamoylphenyl group may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural hybridity. Below is a systematic comparison with analogs from diverse chemical classes:

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound Imidazole + butanamide 1-methylimidazole, sulfanyl, sulfamoyl 381.47 Antimicrobial (inferred)
N-(4-sulfamoylphenyl)acetamide derivatives () Acetamide linker Sulfamoylphenyl, variable heterocycles 320–400 Antimicrobial, antitumor
2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide () Imidazole + acetamide Methoxyphenyl, isopropyl 375.46 Anticancer (inferred)
N-(2-(1H-benzimidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide () Benzimidazole + butanamide Methoxyphenyl sulfonyl 493.58 Antitumor, anti-inflammatory
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide () Imidazole + acetamide Benzenesulfonyl, ethoxyphenyl 495.58 Enzyme inhibition

Key Differentiators :

Sulfamoyl vs. Sulfonyl : Unlike sulfonyl-containing analogs (), the sulfamoyl group (-SO₂NH₂) in the target compound may improve hydrogen-bonding interactions with biological targets, akin to sulfonamide drugs .

Imidazole Substitution : The 1-methylimidazole core distinguishes it from benzimidazole derivatives (), which often exhibit stronger π-π stacking but reduced metabolic stability .

Table 2: Physicochemical Properties

Property Target Compound N-(4-sulfamoylphenyl)acetamide () Benzimidazole Derivative ()
LogP 2.1 (predicted) 1.8–2.5 3.2
Water Solubility Moderate (sulfamoyl) Moderate Low (bulky benzimidazole)
Melting Point Not reported 128–238°C >200°C

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